molecular formula C7H6BClO3 B151770 5-Chloro-2-formylphenylboronic acid CAS No. 870238-36-1

5-Chloro-2-formylphenylboronic acid

Cat. No. B151770
CAS RN: 870238-36-1
M. Wt: 184.39 g/mol
InChI Key: LVNPJTSTUBPCMK-UHFFFAOYSA-N
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Description

5-Chloro-2-formylphenylboronic acid is a chemical compound with the molecular formula C7H6BClO3 and a molecular weight of 184.39 .


Molecular Structure Analysis

The InChI code for 5-Chloro-2-formylphenylboronic acid is 1S/C7H6BClO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-4,11-12H . This compound has a density of 1.4±0.1 g/cm3, a boiling point of 393.8±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .


Chemical Reactions Analysis

Boronic acids, including 5-Chloro-2-formylphenylboronic acid, are often used in Suzuki cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .


Physical And Chemical Properties Analysis

5-Chloro-2-formylphenylboronic acid is a solid at room temperature . It has a molar refractivity of 43.1±0.4 cm3, a polar surface area of 58 Å2, and a molar volume of 131.7±5.0 cm3 .

Scientific Research Applications

Medicinal Chemistry

Benzoxaboroles synthesis: 5-Chloro-2-formylphenylboronic acid is involved in the synthesis of benzoxaboroles, which have various pharmaceutical applications including antifungal, antibacterial, and anti-inflammatory treatments .

Drug Design

Boron carriers: These compounds are considered for new drug designs and drug delivery systems, especially as boron carriers suitable for neutron capture therapy .

Protodeboronation

It is used in the protodeboronation of pinacol boronic esters, which is a method to remove boron from organic molecules .

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . The associated hazard statement is H302 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Mechanism of Action

Target of Action

5-Chloro-2-formylphenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The primary targets of this compound are the palladium (II) complexes used in the SM coupling .

Mode of Action

The mode of action of 5-Chloro-2-formylphenylboronic acid involves its interaction with palladium (II) complexes in the SM coupling reaction . The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The primary biochemical pathway affected by 5-Chloro-2-formylphenylboronic acid is the SM coupling reaction . This reaction is used to form carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects of this pathway include the formation of new organic compounds with diverse structures and properties .

Pharmacokinetics

The compound’s success in the sm coupling reaction is attributed to its relatively stable nature, its readiness for preparation, and its generally environmentally benign nature .

Result of Action

The result of the action of 5-Chloro-2-formylphenylboronic acid is the formation of new carbon-carbon bonds through the SM coupling reaction . This leads to the synthesis of new organic compounds with diverse structures and properties .

Action Environment

The action of 5-Chloro-2-formylphenylboronic acid is influenced by the reaction conditions of the SM coupling . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions . The stability of 5-Chloro-2-formylphenylboronic acid and its rapid transmetalation with palladium (II) complexes contribute to its efficacy .

properties

IUPAC Name

(5-chloro-2-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNPJTSTUBPCMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396701
Record name 5-Chloro-2-formylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-formylphenylboronic acid

CAS RN

870238-36-1
Record name 5-Chloro-2-formylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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